molecular formula C17H16FN3O2 B4747330 4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE

4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE

Cat. No.: B4747330
M. Wt: 313.33 g/mol
InChI Key: XWDMXJYOPJBPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorine atom and a benzamide group in the structure of this compound enhances its potential for various chemical and biological applications.

Preparation Methods

The synthesis of 4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with 1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new chemical entities with potential biological activities.

    Biology: It is studied for its potential as an enzyme inhibitor, receptor modulator, or ligand in various biological assays.

    Medicine: The compound is investigated for its potential therapeutic effects in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways depend on the specific biological context and the type of disease being studied.

Comparison with Similar Compounds

4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE can be compared with other similar benzimidazole derivatives, such as:

    1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOLE: Lacks the fluorine and benzamide groups, resulting in different chemical and biological properties.

    4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-BENZIMIDAZOL-5-YL)BENZENESULFONAMIDE: Contains a sulfonamide group instead of a benzamide group, leading to variations in its biological activity and applications.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-fluoro-N-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c1-10-8-14-15(21(3)17(23)20(14)2)9-13(10)19-16(22)11-4-6-12(18)7-5-11/h4-9H,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDMXJYOPJBPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C3=CC=C(C=C3)F)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-FLUORO-N-(1,3,6-TRIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.